![molecular formula C33H32N2O2 B2507991 (E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one CAS No. 477888-43-0](/img/structure/B2507991.png)
(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one is a synthetic molecule that appears to be related to a class of compounds that can be synthesized using various organic chemistry reactions. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analysis of similar compounds can offer insights into its chemical nature.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including isomerization, condensation, saponification, decarboxylation, and the Wittig reaction. For instance, the synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which shares a similar enone structure, was achieved through a sequence of reactions starting from a dimethyl diacetate precursor . Similarly, the synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines, which includes a benzhydrylpiperazine moiety like our compound of interest, was performed using the Wittig reaction to produce specific E/Z isomers . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. For example, the synthesized (Z)-1-Benzhydryl-4-cinnamylpiperazines were characterized by NMR and mass spectral analysis to confirm their structures . These techniques would be essential in determining the molecular structure of our compound of interest, ensuring the correct isomer was obtained and verifying the overall molecular framework.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that this compound could undergo similar transformations. For example, the benzylic double bond in the synthesized homologues of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one could be oxidized, and the compounds could be subjected to Grignard reactions . These reactions could be relevant for further functionalization or modification of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include its olfactory characteristics, as related compounds have been noted for their intense odors . Additionally, the antidiabetic activity of similar compounds, such as substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one, indicates potential biological activity that could be explored for our compound . Understanding these properties would be crucial for determining the compound's potential applications in various fields, including pharmaceuticals and perfumery.
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis and Stereochemistry : A study details the stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines using the Wittig Reaction, providing insights into the synthetic methods of related compounds including (E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one (Shivprakash & Reddy, 2014).
Crystal Structure Analysis : Research on the crystal and molecular structure of related compounds provides valuable insights into the physical and chemical properties of this compound. One such study characterized the structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one using X-ray single crystal diffraction (Kataeva et al., 2002).
Medicinal Chemistry and Biological Activity
Antihypertensive Activity : Novel 1,4-dihydropyridine derivatives, which share structural similarities with this compound, have been synthesized and tested for their antihypertensive activity in spontaneously hypertensive rats. Some derivatives exhibited significant antihypertensive effects (Ashimori et al., 1991).
Anticancer Properties : A compound structurally related to this compound, specifically 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl)-4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One, was synthesized and evaluated for its anti-bone cancer activity against human bone cancer cell lines. Molecular docking studies were also conducted to understand its antiviral potential (Lv et al., 2019).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : Studies on novel benzhydrylpiperazine derivatives, which are structurally related to this compound, have shown significant antimicrobial activity against various bacterial strains (Gurdal et al., 2013).
Antioxidant Properties : Oxazole-5(4H)-one derivatives, which are chemically akin to this compound, have been synthesized and evaluated for their antioxidant activity. The study revealed significant antioxidant properties in some analogs (Kuş et al., 2017).
properties
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O2/c36-32(21-18-27-16-19-31(20-17-27)37-26-28-10-4-1-5-11-28)34-22-24-35(25-23-34)33(29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-21,33H,22-26H2/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFHTGPMHCYYIF-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)
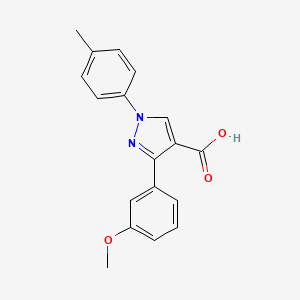
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
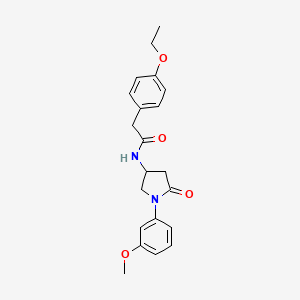
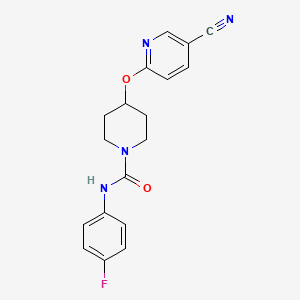
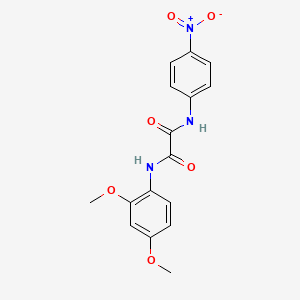
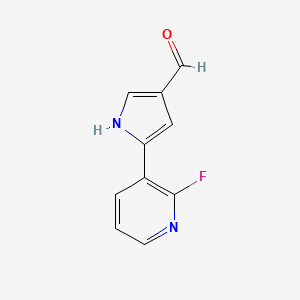
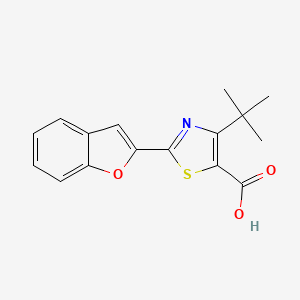
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
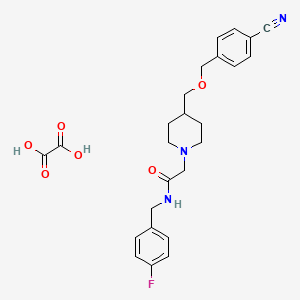
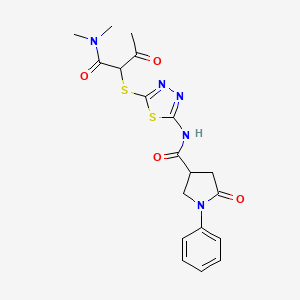
![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)